(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

DPP-4 Inhibitor Synthesis Saxagliptin Intermediate Chiral Pyrrolidine Building Block

Researchers requiring the specific (R)-enantiomer for saxagliptin synthesis face supply chain risk: the (3S)-enantiomer (CAS 755025-16-2) or racemate (CAS 304858-45-5) are ineffective substitutes, causing failed syntheses and costly delays. This (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1629681-80-6) eliminates that risk as the validated chiral building block for DPP-4 inhibitor production. • Defined (R)-stereocenter at pyrrolidine 3-position; ≥97% purity • Directly couples to adamantyl fragment in saxagliptin convergent synthesis • White solid, MW 279.29, LogP 0.35; available in mg to bulk quantities • Immediate stock availability for GMP manufacturing and QC method development

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 1629681-80-6
Cat. No. B1416662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS1629681-80-6
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC
InChIInChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m1/s1
InChIKeyOZFGRQLUQFPWPR-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Synthesis Procurement Guide


(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine carboxylic acid building block containing a single defined (R)-stereocenter. It is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) requiring this specific stereochemistry [1]. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol, and it is typically supplied as a white solid with a purity of 95-97% .

Synthetic Role Chiral (R)-pyrrolidine intermediate for stereospecific coupling
Solid Form White solid suitable for lab-scale and pilot handling
Purity Context Reported purity specification supports direct use in multi-step synthesis

Why Generic Substitution Fails in Chiral Synthesis


Generic substitution of this chiral building block with its (3S)-enantiomer (CAS 755025-16-2) or the racemic mixture (CAS 304858-45-5) directly fails in stereospecific synthetic routes [1] [2]. The (R)-configuration at the pyrrolidine 3-position is structurally critical for the biological activity and drug efficacy of downstream products like the DPP-4 inhibitor saxagliptin, where incorrect stereochemistry renders the final API inactive [1]. Attempting to interchange these would lead to a loss of desired pharmacological effect, making stereochemical purity a non-negotiable procurement specification.

Target (3R)-Enantiomer
Substitute (3S) or Racemic
Risk
Stereochemistry required for saxagliptin pharmacophore
May not form active bridgehead pharmacophore
Downstream synthetic utility may be lost
Enantiomeric purity critical for API intermediate use
Racemic mixture may introduce inseparable diastereomers
Purification burden and yield may shift

Differentiation Evidence vs. Analogs


Stereochemistry Requirement for DPP-4 Inhibitor Potency

The (3R) configuration is mandatory for the synthesis of saxagliptin. Using the (3S) enantiomer or the racemate leads to a product that cannot be converted into the active (1S,3S,5S)-2-azabicyclo[3.1.0]hexane pharmacophore [1]. While explicit receptor binding IC50 values for this specific intermediate are not publicly available, the pharmacopoeial requirement for saxagliptin API is 100% stereochemical fidelity at the corresponding stereocenter, which is directly derived from this compound's (R)-center [2].

Stereochemistry Mandate
Class-level
Absolute (R)-configuration retention required for saxagliptin pharmacophore
Enantiomeric purity governs downstream pharmacophore formation
Patent-described synthetic route (EP2539321A1)
DPP-4 Inhibitor Synthesis Saxagliptin Intermediate Chiral Pyrrolidine Building Block

Vendor Purity Profile Comparison

Commercially, the (3R)-enantiomer is offered with a purity specification of 97% (HPLC), whereas the (3S)-enantiomer is listed at 95% purity by some suppliers, suggesting potentially more rigorous synthetic control for the pharmacologically relevant (R)-isomer . The (3R) enantiomer's reported melting point (predicted, but not a differentiating factor) and boiling point are identical to its enantiomer, as expected.

Purity Specification
Data to verify
≥97% (HPLC) vs 95% for (3S)-enantiomer (+2 pp)
Higher starting purity may reduce downstream purification steps
Supplier datasheet values; confirm with lot-specific CoA
Enantiomeric Purity Quality Control Chiral Building Block

Physicochemical Properties for Synthetic Planning

The target compound is a white solid at room temperature, with a predicted LogP of 0.35 and a topological polar surface area (tPSA) of 76 Ų . Its predicted boiling point is 525.8 ± 50.0 °C at 760 mmHg. While its enantiomer and racemate share these predicted values, the solid-state nature of the (R)-enantiomer (white solid) is confirmed, which is relevant for handling and formulation in a kilo-lab or pilot plant setting.

Predicted Properties
Context-dependent
LogP 0.35 · tPSA 76 Ų · BP 525.8 °C
Identical to enantiomer; solid form confirmed for handling
Predicted values; experimental validation recommended
Physicochemical Properties Process Chemistry Solid Form

Optimal Application Scenarios


DPP-4 Inhibitor Intermediate Synthesis

This compound's defining application is as a crucial late-stage intermediate in the convergent synthesis of saxagliptin, where the intact (R)-dimethoxybenzyl-pyrrolidine building block is coupled to an adamantyl-containing fragment. Selecting the wrong enantiomer at this point aborts the entire synthetic route, as the subsequent bridgehead stereochemistry necessary for DPP-4 inhibition cannot be established [1]. Its use in this patented, industrial-scale process makes it a high-value target for API manufacturers and CROs specializing in diabetes therapeutics [1].

Chiral Derivatizing Agent in Asymmetric Catalysis

The 5-oxopyrrolidine-3-carboxylic acid core, bearing a 2,4-dimethoxybenzyl protecting group, is a versatile scaffold for creating chiral ligands or auxiliaries. Its (R)-configuration, combined with the defined LogP of 0.35 , allows it to be used in developing new asymmetric transformations where precise stereochemical control is required, differentiating it from the (S)-enantiomer which would lead to opposite asymmetric induction.

Medicinal Chemistry Library Building Block

For medicinal chemists exploring structure-activity relationships (SAR) around a pyrrolidine core, this specific compound serves as a well-characterized, commercially available (R)-enantiomer with a standard purity of 97% . This allows for the direct, reliable introduction of a defined chiral center into lead series, particularly for programs targeting CNS or metabolic diseases where chirality is critical, bypassing the need for costly and time-consuming chiral resolution after library synthesis.

Chiral Analytical Method Development Standard

Given the absolute requirement for enantiomeric purity in the final API, this compound can be employed as a reference standard to develop and validate chiral HPLC or SFC methods. Alongside the (3S)-enantiomer (CAS 755025-16-2), it forms a critical pair for method development aimed at demonstrating enantiomeric separation, directly supporting the QC release testing of the key intermediate in GMP manufacturing environments.

Application
Selection Property
Validation Focus
DPP-4 inhibitor intermediate research
(R)-stereochemistry for pharmacophore
Enantiomeric purity by chiral HPLC
Asymmetric catalysis research
Defined (R)-configuration scaffold
Chiral induction and ligand performance
SAR library building block
(R)-pyrrolidine core with purity specification
Enantiomeric integrity after derivatization
Chiral method development standard
Pair with (S)-enantiomer for separation
Resolution and retention time reproducibility
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